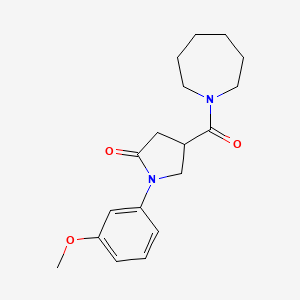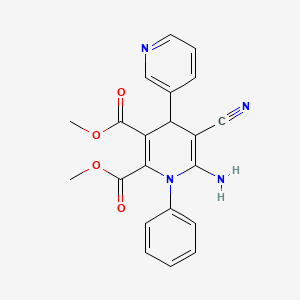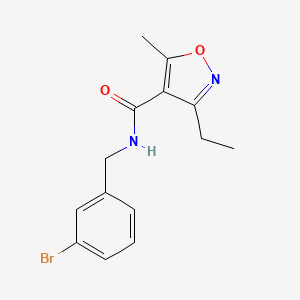
N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide
Descripción general
Descripción
N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide, also known as SBI-0206965, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown to be effective in inhibiting the activity of several kinases, which makes it a valuable tool for investigating various biological processes.
Mecanismo De Acción
N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide inhibits the activity of several kinases by binding to the ATP-binding pocket of these enzymes. This binding prevents the transfer of phosphate groups from ATP to their substrates, which ultimately leads to the inhibition of kinase activity.
Biochemical and Physiological Effects:
The inhibition of kinase activity by N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide has several biochemical and physiological effects. For example, the inhibition of TBK1 and IKKε kinases by this compound has been shown to reduce the production of type I interferons and cytokines in response to viral infection. Additionally, the inhibition of AMPK and mTOR kinases by N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide has been shown to affect cellular metabolism and energy homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide in lab experiments is its specificity for several kinases. This compound has been shown to be highly selective for TBK1, IKKε, AMPK, and mTOR kinases, which makes it a valuable tool for investigating the role of these enzymes in various biological processes. However, one limitation of using N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide is its potential off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the use of N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide in scientific research. One potential direction is the investigation of the role of TBK1 and IKKε kinases in cancer, as these enzymes have been shown to promote tumor growth and metastasis. Additionally, the use of N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide in combination with other inhibitors or chemotherapeutic agents may provide a more effective treatment for certain types of cancer. Another potential direction is the investigation of the role of AMPK and mTOR kinases in aging and age-related diseases, as these enzymes have been shown to play a role in cellular senescence and aging-related metabolic disorders.
Aplicaciones Científicas De Investigación
N-(5-tert-butyl-3-isoxazolyl)-2-chloronicotinamide has been widely used in scientific research to investigate the role of several kinases in various biological processes. For example, this compound has been used to study the role of TBK1 and IKKε kinases in innate immunity and antiviral responses. It has also been used to investigate the role of AMPK and mTOR kinases in cellular metabolism and energy homeostasis.
Propiedades
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)9-7-10(17-19-9)16-12(18)8-5-4-6-15-11(8)14/h4-7H,1-3H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUYFWDGLPZACCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloropyridine-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(3,5-dimethoxybenzyl)[2-(1H-indol-3-yl)ethyl]amine](/img/structure/B4855191.png)

![2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B4855207.png)

![N-(1,3-benzodioxol-5-ylmethyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4855222.png)
![3-({[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4855226.png)
![N-[2-(phenylsulfonyl)-2-(3-pyridinyl)ethyl]-2-furamide](/img/structure/B4855231.png)
![N-[2-(4-fluorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B4855232.png)
![4-[4-(2,4-dicarboxybenzoyl)phenoxy]phthalic acid](/img/structure/B4855240.png)
![1-(4-fluorobenzoyl)-N-[2-(4-fluorophenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B4855246.png)

![methyl 2-[({[4-ethyl-5-(5-methyl-3-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4855274.png)
